molecular formula C17H22N2O3 B5553916 (3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol

(3R*,4R*)-3-isopropyl-4-methyl-1-[(2-methyl-1,3-benzoxazol-6-yl)carbonyl]pyrrolidin-3-ol

Cat. No. B5553916
M. Wt: 302.37 g/mol
InChI Key: SAZHXTCZKNGRCB-PIGZYNQJSA-N
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Description

The compound of interest is part of the pyrrolidin-2-ones class, a promising group of non-aromatic heterocyclic compounds. These compounds, including their derivatives, are significant due to their presence in numerous natural products and biologically active molecules. Their structural flexibility allows for the introduction of various substituents, enhancing their medicinal potential by creating new molecules with improved biological activities (Rubtsova et al., 2020).

Synthesis Analysis

Synthesis strategies for pyrrolidin-2-ones typically involve the reaction of specific esters with a mixture of aromatic aldehyde and amino-propane derivatives in a heated dioxane environment. This process yields compounds with potential as medicinal molecules, showcasing the importance of understanding and optimizing these synthetic pathways for developing new drugs (Rubtsova et al., 2020).

Molecular Structure Analysis

The molecular structure of pyrrolidin-2-ones and their derivatives is confirmed through techniques like 1H NMR spectroscopy and IR spectrometry. These methods reveal characteristic bands and peaks corresponding to the compound's specific functional groups and structural features. Such detailed structural analysis is crucial for confirming the synthesis of the desired compounds and understanding their chemical properties (Rubtsova et al., 2020).

Chemical Reactions and Properties

Pyrrolidin-2-ones exhibit versatile chemical reactivity, allowing for the introduction of various substituents. This reactivity is pivotal for the synthesis of new medicinal molecules. The study of their chemical reactions and properties is essential for exploring their potential applications in pharmacy and developing new therapeutic agents (Rubtsova et al., 2020).

Scientific Research Applications

Synthesis and Characterization
Compounds with complex structures, such as the one you're inquiring about, are typically synthesized through multi-step organic reactions that may involve strategies like palladium-catalyzed reactions or cyclization processes. For example, π-allylic palladium(II) complexes show the versatility of palladium in organic synthesis, which could be relevant for the synthesis of structurally complex pyrrolidines (S. Baba et al., 1974).

Molecular Docking and In Vitro Screening
The compound may also be of interest in the context of molecular docking studies, where its interaction with biological targets is computationally predicted. Such studies are foundational in drug development, providing insights into the potential therapeutic applications of new compounds (E. M. Flefel et al., 2018).

Potential Applications in Biomedicine
Although excluding direct drug use and side effects, the structural motifs found in your compound are often explored for their biological relevance. Pyrrolidine derivatives, for example, have been synthesized for their antimicrobial and antifungal properties, indicating the potential biomedical applications of such compounds (Veronica M. Masila et al., 2020).

Material Science Applications
Compounds with unique structures may also find applications in material science, such as the development of new polymers or conducting materials. For instance, poly[bis(pyrrol-2-yl)arylenes] demonstrate the use of pyrrole-based monomers in creating conducting polymers, suggesting the versatility of pyrrolidine derivatives in material science (G. Sotzing et al., 1996).

properties

IUPAC Name

[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-10(2)17(21)9-19(8-11(17)3)16(20)13-5-6-14-15(7-13)22-12(4)18-14/h5-7,10-11,21H,8-9H2,1-4H3/t11-,17-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZHXTCZKNGRCB-PIGZYNQJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C(C)C)O)C(=O)C2=CC3=C(C=C2)N=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@]1(C(C)C)O)C(=O)C2=CC3=C(C=C2)N=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(3R,4R)-3-hydroxy-4-methyl-3-propan-2-ylpyrrolidin-1-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone

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